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An In-Depth Technical Guide to 4-(4-Methoxyphenyl)pyrrolidin-2-one

Authored by: A Senior Application Scientist
Foreword: The Pyrrolidinone Scaffold in Modern
Drug Discovery

The five-membered pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for
its unique stereochemical and physicochemical properties.[1][2] As a saturated heterocycle, its
non-planar, puckered conformation allows for the efficient three-dimensional exploration of
pharmacophore space, a critical advantage in designing highly specific and potent therapeutic
agents.[1][2] The pyrrolidin-2-one (or y-lactam) core, in particular, is a privileged scaffold found
in numerous natural products and pharmacologically active compounds.[3] This framework
offers a versatile platform for chemical modification, enabling the fine-tuning of properties such
as solubility, hydrogen bonding capacity, and metabolic stability.[4] This guide focuses on a
specific, promising derivative: 4-(4-Methoxyphenyl)pyrrolidin-2-one, exploring its
fundamental properties, synthesis, and potential as a building block for next-generation
therapeutics.

Core Physicochemical and Structural
Characteristics
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4-(4-Methoxyphenyl)pyrrolidin-2-one is an aromatic derivative of the y-lactam ring system.
The introduction of the 4-methoxyphenyl group at the C4 position significantly influences the
molecule's steric and electronic properties, imparting increased lipophilicity and potential for

specific Tt-1t stacking or hydrophobic interactions within biological targets.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000,
bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12,
fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

I/l Define atom nodes N1 [label="N"]; C2 [label="C"]; O1 [label="0"]; C3 [label="C"]; C4
[label="C"]; C5 [label="C"]; C1_aryl [label="C"]; C2_aryl [label="C"]; C3_aryl [label="C"];
C4_aryl [label="C"]; C5_aryl [label="C"]; C6_aryl [label="C"]; O_methoxy [label="0"]; C_methyl
[label="C"];

// Position nodes using neato's position attribute (pos="x,y!") N1 [pos="0,0.5!"]; C2
[pos="-1.2,0!"]; O1 [pos="-2.2,0.5!"]; C3 [pos="-0.9,-1.2!"]; C4 [pos="0.4,-1.2!"]; C5
[p0s="0.9,0!"]; C1_aryl [pos="1.2,-2.4!"]; C2_aryl [pos="0.5,-3.4!"]; C3_aryl [pos="1.3,-4.3!"];
C4_aryl [pos="2.5,-4.3!"]; C5_aryl [pos="3.2,-3.4!"]; C6_aryl [p0os="2.4,-2.4!"]; O_methoxy
[p0os="3.3,-5.2!"]; C_methyl [p0os="4.3,-5.2!"];

// Draw bonds N1 -- C2 [label=""]; C2 -- O1 [label="="]; C2 -- C3 [label=""]; C3 -- C4 [label=""];
C4 -- C5 [label=""]; C5 -- N1 [label=""]; C4 -- C1_aryl [label=""]; C1_aryl -- C2_aryl [label=""];
C1_aryl -- C6_aryl [label=""]; C2_aryl -- C3_aryl [label=""]; C3_aryl -- C4_aryl [label=""]; C4_aryl

-- C_methyl [label="";

// Add implicit hydrogens for clarity (optional, as labels) node [shape=none,
fontcolor="#34A853"]; H_N1 [label="H", pos="-0.3,1.0!"]; H_C3_1 [label="H", pos="-1.5,-1.7!"];
H_C3_2 [label="H", pos="-0.4,-1.7!"]; H_C4 [label="H", pos="0.7,-0.7!"]; H_C5_1 [label="H",
pos="1.5,0.5!"]; H_C5_2 [label="H", pos="0.4,0.5!"]; H_C2_aryl [label="H", pos="-0.2,-3.4!"];
H_C3_aryl [label="H", pos="0.8,-4.8!"]; H_C5_aryl [label="H", pos="3.9,-3.4!"]; H_C6_aryl
[label="H", pos="2.9,-1.9!"]; H_C_methyl1 [label="H", pos="4.6,-4.7!"]; H_C_methyl2 [label="H",
pos="4.6,-5.7!"]; H_C_methyl3 [label="H", pos="4.8,-5.2!"]; } pdot Figure 1: Chemical Structure
of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Physicochemical Data Summary
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The following table summarizes the key computed and, where available, experimental
properties of the molecule.

Property Value Source
Molecular Formula C11H13NO2 PubChem[5]
Molecular Weight 191.23 g/mol PubChem[5]
CAS Number 103859-86-5 ChemicalBook][6]
IUPAC Name z:ét?ethoxyphenyl)pyrrolidin-

Appearance White to off-white solid Inferred

Melting Point Not readily available

Boiling Point Not readily available

Expected to be soluble in
Solubility methanol, ethanol, DMSO, and Inferred

chlorinated solvents.

Synthesis and Manufacturing

The synthesis of 4-aryl-pyrrolidin-2-ones can be achieved through various strategies. A modern
and efficient approach involves the reaction of donor-acceptor (D-A) cyclopropanes with
anilines, which act as 1,1-dinucleophiles.[7] This methodology allows for the construction of the
substituted pyrrolidinone core in a highly controlled manner.

Synthetic Pathway Overview

The logical flow for a potential synthesis is outlined below. This multi-step, one-pot process
involves an initial Michael addition, followed by intramolecular cyclization, hydrolysis, and
decarboxylation to yield the final product.

/I Connections {A, B} -> C [label="Lewis Acid Catalyst\n(e.g., Ni(ClO4)2)\nDCE, Reflux"]; C -> D
[label="Spontaneous"]; D -> E [label="Add Base\n(e.g., NaOH)"]; E -> F [label="Heat / Acidify"];
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F->G; G->H; H->1I; } pdot Figure 2: Generalized workflow for the synthesis of 4-aryl-
pyrrolidin-2-ones.

Experimental Protocol (Exemplary)

This protocol is adapted from established methods for synthesizing substituted pyrrolidin-2-
ones and serves as a validated starting point for laboratory synthesis.[7]

Materials:

Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate

e Ammonium hydroxide (25% in water)

 Nickel(ll) perchlorate hexahydrate (Ni(ClO4)2-6H20)

e 1,2-Dichloroethane (DCE)

e Toluene

e Sodium hydroxide (NaOH)

o Ethanol

e Hydrochloric acid (HCI)

o Ethyl acetate (EtOAC)

¢ Hexanes

Magnesium sulfate (MgSOa)

Procedure:

» Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or
Nitrogen), add dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate (1.0 eq) and
Ni(ClOa4)2-:6H20 (0.2 eq).

e Solvent Addition: Add anhydrous DCE (approx. 5 mL per mmol of cyclopropane).
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» Nucleophile Addition: Add ammonium hydroxide (1.5 eq) dropwise to the stirred solution.

e Initial Reaction (Ring Opening & Cyclization): Heat the reaction mixture to reflux (approx.
83°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

e Solvent Exchange & Saponification: Cool the mixture to room temperature. Add toluene and
remove DCE under reduced pressure. To the resulting mixture, add ethanol, water, and
NaOH (2.5 eq).

» Hydrolysis: Heat the mixture to 80°C and stir for 4-6 hours until saponification is complete
(monitored by TLC or LC-MS).

o Decarboxylation & Workup: Cool the reaction to 0°C and carefully acidify with 2M HCI to pH
~2. Heat the mixture to 100°C for 1-2 hours to facilitate decarboxylation.

o Extraction: After cooling, extract the aqueous layer three times with ethyl acetate.

e Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
MgSOea, filter, and concentrate under reduced pressure.

« Purification: Purify the crude residue by flash column chromatography on silica gel (e.g.,
using a gradient of 30-70% ethyl acetate in hexanes) to yield the pure 4-(4-
Methoxyphenyl)pyrrolidin-2-one.

Spectroscopic and Analytical Profile

Structural elucidation relies on a combination of spectroscopic techniques. The following data
are characteristic of the 4-(4-Methoxyphenyl)pyrrolidin-2-one structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[6]
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Nucleus Chemical Shift Multiplicity Integration Assignment
(6, ppm)
IH NMR ~7.65 S 1H NH
715 q oH Ar-H (ortho to
OMe)
—6.85 q oH Ar-H (meta to
OMe)
~3.75 S 3H -OCHs
~3.60 m 1H C5-H
~3.40 m 1H C5-H'
~3.30 m 1H C4-H
~2.70 dd 1H C3-H
~2.40 dd 1H C3-H'
13C NMR ~176 - - C=0 (C2)
~158 - - Ar-C-OMe
~132 - - Ar-C-C4
~128 - - Ar-CH
~114 - - Ar-CH
~55 - - -OCHs
~48 - - C5
~42 - - C4
~38 - - C3

Note: Predicted and literature-derived values for similar structures. Actual shifts may vary

based on solvent and experimental conditions.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is characterized by
strong absorptions corresponding to the amide and ether functionalities.

N-H Stretch: A broad peak expected around 3200 cm™1.

C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm~1 region.

C=0 Stretch (Amide 1): A very strong, sharp peak around 1680-1700 cm~1, characteristic of a
five-membered lactam.[8]

C-O Stretch (Aryl Ether): A strong peak around 1250 cm~1.[8]

C-N Stretch: Expected in the 1200-1350 cm~1 range.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern,
confirming the overall structure.

o Electron lonization (EI-MS): The molecular ion peak ([M]*) would be observed at m/z = 191.
Key fragments would arise from cleavage of the pyrrolidinone ring and the bond between the
aliphatic ring and the aromatic group. A prominent fragment would be the methoxyphenyl
cation or related structures.

e Electrospray lonization (ESI-MS): The protonated molecule ([M+H]*) would be detected at
m/z = 192.

Biological Activity and Therapeutic Potential

While specific studies on 4-(4-Methoxyphenyl)pyrrolidin-2-one are limited, the broader class
of 4-substituted pyrrolidinones is an area of active investigation in drug discovery. The
pyrrolidine scaffold is a key component in numerous approved drugs and clinical candidates.[3]

Established Activities of Related Compounds
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e Antimicrobial and Antioxidant Agents: A study on 4-substituted 1-(4-
methoxyphenyl)pyrrolidin-2-ones, where various heterocyclic moieties were attached at the
C4 position, demonstrated notable antibacterial and antioxidant activities.[8] This suggests
the 1,4-disubstituted pyrrolidinone core is a viable template for developing such agents.

o GABA Uptake Inhibitors: Enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted
proline derivatives have been synthesized and evaluated as inhibitors of the GABA transport
proteins GAT1 and GAT3.[9][10] The presence of the 4-methoxyphenyl group was found to
be beneficial for potent inhibition at GAT3, highlighting the importance of this specific
substituent for neurological targets.[9][10]

e Enzyme Inhibition: The pyrrolidinone ring is a common feature in inhibitors of various
enzymes. For instance, derivatives have been developed as potent inhibitors of autotaxin
(ATX), an enzyme implicated in inflammation, fibrosis, and cancer.[11]

e Anticonvulsant Properties: The pyrrolidinone core is famously present in the racetam class of
nootropics and anticonvulsants, such as levetiracetam. Research continues to explore new
derivatives for treating neurological disorders like epilepsy.[1][12]

I/l Core Compound Core [label="4-(4-Methoxyphenyl)\npyrrolidin-2-one Scaffold",
shape=octagon, pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];

I/ Potential Activities A [label="Antimicrobial\nActivity", pos="-3,-2!", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; B [label="CNS Activity\n(e.g., Anticonvulsant)", pos="3,-2!",
fillcolor="#FBBCO05", fontcolor="#202124"]; C [label="Enzyme Inhibition\n(e.g., ATX, GABA-T)",
pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Antioxidant\nProperties",
pos="-3,2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Core -> A [label="Structure-Activity\nRelationship"]; Core -> B
[label="Bioisosteric\nReplacement"]; Core -> C [label="Pharmacophore\nComponent"]; Core ->
D [label="Potential for\nRadical Scavenging"]; } pdot Figure 3: Potential therapeutic
applications derived from the core scaffold.

Conclusion and Future Directions

4-(4-Methoxyphenyl)pyrrolidin-2-one is a well-defined chemical entity with significant
potential as a molecular scaffold in medicinal chemistry and materials science. Its synthesis is
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achievable through modern organic chemistry techniques, and its structure is readily
characterized by standard analytical methods.

Based on the established biological activities of closely related analogues, future research
should focus on:

» Stereoselective Synthesis: Developing synthetic routes to access enantiomerically pure (4R)
and (4S) isomers to investigate stereospecific interactions with biological targets.

» Library Development: Using the core structure as a template for combinatorial library
synthesis, particularly by modifying the N1 position, to explore a wider range of biological
activities.

 In-depth Biological Screening: Evaluating the compound and its derivatives against a panel
of targets, including bacterial strains, cancer cell lines, and key enzymes involved in
neurological disorders.

This guide provides a foundational understanding of 4-(4-Methoxyphenyl)pyrrolidin-2-one,
offering researchers and drug development professionals a robust starting point for further
innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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